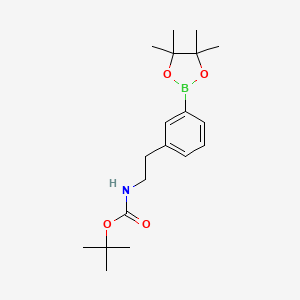

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenethylcarbamate

Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenethylcarbamate is a boronic ester derivative featuring a tert-butyl carbamate group attached to a phenethyl chain substituted with a pinacol boronate moiety. Its molecular formula is C₁₉H₃₀BNO₄, with a molecular weight of 347.3 g/mol and a purity of ≥95% . The compound is utilized extensively in medicinal chemistry as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical to drug discovery . Key identifiers include CAS numbers 360792-43-4 and 1214900-08-9, with commercial availability through suppliers like Biosynth and EOS Med Chem .

Properties

IUPAC Name |

tert-butyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21-12-11-14-9-8-10-15(13-14)20-24-18(4,5)19(6,7)25-20/h8-10,13H,11-12H2,1-7H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEHDGVQRPERBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214900-08-9 | |

| Record name | tert-butyl N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate typically involves multiple steps:

Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized by reacting a boronic acid with a diol under dehydrating conditions. Common reagents include boronic acids and pinacol.

Attachment of the Phenethylcarbamate Moiety: This step involves the reaction of the dioxaborolane intermediate with a phenethylamine derivative. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Introduction of the Tert-butyl Group: The final step involves the protection of the amine group with a tert-butyl carbamate (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl moiety, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbamate group, potentially yielding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted dioxaborolane derivatives.

Scientific Research Applications

Structure and Composition

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenethylcarbamate can be characterized by its molecular formula and structural features. The compound includes a tert-butyl group and a dioxaborolane moiety, which are crucial for its reactivity and interaction with biological systems.

Molecular Formula

- Molecular Formula : CHBNO

Physical Properties

- Molecular Weight : Approximately 298.25 g/mol

- Solubility : Soluble in organic solvents like DMSO and methanol.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its potential as:

- Inhibitors of Enzymatic Activity : Studies suggest that derivatives of this compound can act as inhibitors for enzymes involved in neurodegenerative diseases. For example, it has been noted for its moderate protective activity against amyloid beta-induced toxicity in astrocytes .

- Drug Development : Its structure allows for modifications that can enhance bioavailability and efficacy in treating conditions such as Alzheimer's disease. Research indicates that it may help prevent amyloid aggregation and fibril formation .

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : The presence of the dioxaborolane group makes it an excellent precursor for further chemical transformations. It can be utilized in Suzuki coupling reactions to form biaryl compounds .

- Functionalization Reactions : The carbamate functionality allows for easy modification under various reaction conditions, facilitating the synthesis of diverse chemical entities.

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that respond to environmental stimuli.

- Nanotechnology : The dioxaborolane moiety may be used in the development of nanoparticles or nanocomposites with specific functionalities for drug delivery systems.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds on astrocytes exposed to amyloid beta peptide (Aβ), researchers found that modifications similar to those present in this compound demonstrated significant reductions in cell death and inflammation markers . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Synthesis of Biaryl Compounds

Research has highlighted the utility of this compound as a key intermediate in synthesizing biaryl compounds through Suzuki coupling reactions. This method allows for the efficient formation of complex molecular architectures relevant in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate exerts its effects depends on its application. In medicinal chemistry, the boron atom can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The dioxaborolane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Note: Some CAS numbers overlap due to isomeric variations.

Key Differences :

- Substitution Position : Moving the boronate group from the meta to para position (e.g., ) alters steric and electronic properties, impacting cross-coupling reactivity .

- Carbamate Group : Replacing tert-butyl with methyl or ethyl () modifies solubility and metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Insights :

Key Observations :

- Palladium catalysts (e.g., Pd(dba)₂, Pd(OAc)₂) are standard for Suzuki-Miyaura precursors .

- Aqueous/organic solvent mixtures (e.g., dioxane/H₂O) enhance boronate formation efficiency .

Commercial and Handling Considerations

Table 4: Commercial Availability and Pricing

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenethylcarbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 832114-05-3

- Molecular Formula : C18H28BNO4

- Molecular Weight : 344.22 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Dioxaborolane Moiety : This involves the reaction of boronic acid derivatives with diols.

- Carbamate Formation : The reaction of the dioxaborolane with phenethylamine derivatives leads to the formation of the carbamate linkage.

- Purification : The final product is purified using techniques such as column chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : The dioxaborolane structure is believed to enhance the compound's ability to interfere with cellular processes involved in cancer cell proliferation and survival.

- Case Study : A study demonstrated that derivatives of dioxaborolanes showed potent activity against several cancer cell lines, including breast and prostate cancer cells .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor:

- Target Enzymes : Specific studies have shown inhibition against certain proteases and kinases that are critical in various signaling pathways.

- Research Findings : Inhibitory assays revealed that this compound could effectively reduce enzyme activity in vitro .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound:

- Spectrum of Activity : Preliminary data indicate effectiveness against a range of bacteria and fungi.

- Mechanism : The presence of the dioxaborolane group may contribute to membrane disruption or interference with metabolic pathways in microbial cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate, and how can reaction conditions be optimized for yield and selectivity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenethylamine core. Key steps include:

- Boronate Ester Formation : Reaction of a halogenated precursor (e.g., bromo- or chloro-substituted phenyl derivatives) with bis(pinacolato)diboron under palladium catalysis, as described in cross-coupling methodologies .

- Carbamate Protection : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere .

- Optimization : Yield and selectivity are enhanced by controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane for faster kinetics), and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%). Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in 1:9 EtOAc/hexanes) or HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR; δ ~28 ppm in ¹³C NMR) and the dioxaborolane ring (δ ~1.3 ppm for methyl groups in ¹H NMR) .

- Mass Spectrometry : High-resolution MS (e.g., DART or ESI+) confirms molecular weight (e.g., C₁₉H₃₁BNO₄: [M+H]⁺ calc. 372.2404) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%). For challenging separations, silica gel chromatography using EtOAc/hexanes gradients is effective .

Advanced Research Questions

Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions, and what catalytic systems are most effective?

- Methodological Answer : The dioxaborolane group enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Key considerations:

- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures (3:1) at 80–100°C. Base choice (e.g., Na₂CO₃ vs. CsF) impacts coupling efficiency with electron-deficient partners .

- Substrate Scope : The tert-butyl carbamate group stabilizes intermediates by reducing steric hindrance, enabling meta-selective borylation in polyfunctional substrates . Kinetic studies (e.g., in situ IR monitoring) can elucidate rate-limiting steps .

Q. How can computational methods predict biological activity, and how do structural modifications impact target binding?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with therapeutic targets (e.g., proteases or kinases). The dioxaborolane ring’s electron-deficient nature enhances binding to serine residues in enzymatic pockets .

- SAR Studies : Compare analogs (e.g., thiophene vs. benzene derivatives) to assess how aromatic substitution affects binding affinity. For example, replacing the phenyl group with pyrimidine increases π-stacking but may reduce solubility .

Q. What mechanistic insights can kinetic studies provide for reactions involving this compound?

- Methodological Answer :

- Rate Profiling : Conduct time-resolved ¹H NMR or stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., boronate-ate complexes). For example, pseudo-first-order kinetics in THF reveal a rate constant (k) of ~10⁻³ s⁻¹ for Boc deprotection under acidic conditions .

- Isotopic Labeling : ¹⁸O labeling in the dioxaborolane ring can clarify hydrolysis pathways under aqueous conditions .

Comparative and Structural Analysis

Q. How do structural variations (e.g., aromatic ring substitution) affect reactivity and application potential?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the aromatic ring increase dioxaborolane electrophilicity, accelerating cross-coupling but risking premature hydrolysis. Hammett plots (σ values) correlate substituent effects with reaction rates .

- Steric Effects : Bulky substituents (e.g., tert-butyl) at the ortho position reduce catalytic turnover in Suzuki reactions. Comparative TON (turnover number) studies using Pd/ligand libraries (e.g., XPhos vs. SPhos) optimize steric tolerance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.